molecular formula C14H11IO3S B1368593 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene CAS No. 898778-10-4

5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene

Cat. No. B1368593
M. Wt: 386.21 g/mol
InChI Key: JQBVFOJQSKDUII-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(2-iodobenzoyl)thiophene, also known as 5-(1,3-dioxolane-2-yl)-2-(2-iodobenzoyl)thiophene, is a dioxolane-containing thiophene derivative that has recently been studied for its potential applications in organic synthesis. This compound is of interest due to its unique properties, which include its ability to act as an electron donor and acceptor, its solubility in a variety of solvents, and its ability to undergo a variety of reactions.

Scientific Research Applications

1. Metal Ion Reactivity

5-(1,3-Dioxolan-2-yl)-2-(2-iodobenzoyl)thiophene and related thiophene derivatives have been studied for their reactivity with various metal ions. For instance, Salameh and Tayim (1983) explored the reaction of a similar thiophene derivative with different metal ions, highlighting its potential in coordination chemistry (Salameh & Tayim, 1983).

2. Electrochromic Properties

Thiophene derivatives have been utilized in synthesizing polymers with electrochromic properties. Hu et al. (2019) investigated asymmetric structure polymers based on thiophene derivatives, emphasizing their potential application in electrochromic devices (Hu et al., 2019).

3. Photoinduced Electron Transfer

Research by Aydoğan et al. (2012) on highly conjugated thiophene derivatives, including reactions involving photoinduced electron transfer, provides insights into their use in initiating cationic polymerization and forming conjugated polymers (Aydoğan et al., 2012).

4. Synthesis and Bioassay of Novel Compounds

The synthesis of new compounds combining thiophene with other moieties has implications in various biological activities. Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with potential antibacterial and antifungal properties (Mabkhot et al., 2017).

5. Fluorescent Properties

Coelho et al. (2015) synthesized fluorescent nitrobenzoyl polythiophenes, investigating their spectroscopic and electrochemical properties, indicative of potential applications in fluorescence-based technologies (Coelho et al., 2015).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBVFOJQSKDUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641937
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene

CAS RN

898778-10-4
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
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5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
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5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
Reactant of Route 6
5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene

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